

AZD1981's effect on liver function tests in preclinical models

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Compound of Interest		
Compound Name:	AZD1981	
Cat. No.:	B1665938	Get Quote

AZD1981 Preclinical Liver Function Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the effects of **AZD1981** on liver function in preclinical models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known effect of AZD1981 on liver function from clinical studies?

A1: In clinical trials, a small percentage of human subjects treated with **AZD1981** experienced elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) without a concurrent increase in total bilirubin.[1] These changes in liver function tests (LFTs) appeared to be dose-responsive, with a higher incidence in the 400mg twice-daily dose group (2-3% of subjects) compared to placebo.[1] Importantly, in all reported cases, the transaminase levels returned to baseline after the cessation of **AZD1981** dosing.[1] One clinical study reported a case of a hypersensitivity reaction associated with fever, rash, eosinophilia, and elevated liver function tests.

Q2: Have long-term preclinical safety studies been conducted for AZD1981?



A2: Yes, preclinical safety studies of up to 12 months in duration have been performed.[1] However, the specific quantitative results of liver function tests from these studies are not publicly available.

Q3: What is the mechanism of action of AZD1981?

A3: **AZD1981** is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin D2 receptor 2 (DP2).[1][2] By blocking this receptor, **AZD1981** inhibits the chemotaxis and activation of key inflammatory cells involved in type 2 inflammation, such as eosinophils, basophils, and Th2 lymphocytes.[3]

Q4: Are there known drug-drug interactions with AZD1981 that could affect liver function?

A4: **AZD1981** has been shown to be a weak inhibitor of CYP2C9, OATP1B1, and UGT1A1, and an inducer of CYP3A4 in vitro.[1] At high doses (>400mg twice daily), it has been observed to increase the plasma exposure of substrates for CYP2C9 (e.g., warfarin) and OATP1B1 (e.g., pravastatin), and decrease the exposure of a CYP3A4 substrate (e.g., midazolam).[1] These interactions could potentially contribute to altered liver function, especially when coadministered with other compounds metabolized through these pathways.

Troubleshooting Guide for Unexpected Liver Function Test Results

Issue 1: Elevated ALT and/or AST levels are observed in a preclinical model treated with **AZD1981**.

Troubleshooting & Optimization

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Possible Cause	Troubleshooting Steps	
Direct Hepatotoxicity	Dose-Response Assessment: Determine if the elevation is dose-dependent by testing a range of AZD1981 concentrations. 2. Histopathology: Conduct a histopathological examination of liver tissue to identify any cellular damage, necrosis, or inflammation. 3. Mechanism of Injury: Investigate potential mechanisms, such as mitochondrial toxicity or reactive metabolite formation.	
Idiosyncratic Drug-Induced Liver Injury (DILI)	Immune Response: In appropriate models, assess for markers of immune activation (e.g., cytokines, immune cell infiltration in the liver). Genetic Predisposition: If using different strains of animals, check for strain-specific responses.	
Confounding Factors	1. Vehicle Effects: Ensure the vehicle used to dissolve AZD1981 is not causing liver enzyme elevations. Run a vehicle-only control group. 2. Underlying Health Status: Confirm that the animals were healthy at the start of the study and free from infections that could affect liver function.	
Measurement Error	 Sample Quality: Ensure blood samples were collected and processed correctly to avoid hemolysis, which can falsely elevate AST levels. Assay Validation: Verify the accuracy and precision of the ALT/AST assay being used. 	

Issue 2: No significant changes in liver function tests are observed, contrary to expectations.



Possible Cause	Troubleshooting Steps	
Species-Specific Differences	1. Metabolic Profile: Confirm that the preclinical species being used metabolizes AZD1981 in a way that is relevant to humans. 2. Receptor Homology: Ensure that the CRTh2 receptor in the animal model has sufficient homology to the human receptor for AZD1981 to have a comparable effect.	
Insufficient Dose or Exposure	1. Pharmacokinetics: Measure the plasma concentration of AZD1981 to confirm that adequate exposure is being achieved. 2. Dose Escalation: Consider conducting a dose-escalation study to identify a pharmacologically active dose.	
Timing of Measurement	Time Course Study: Collect samples at multiple time points after dosing to capture the peak of any potential liver enzyme elevation.	

Data Presentation

As specific quantitative data from preclinical studies of **AZD1981** are not publicly available, the following table presents a hypothetical example of how to structure liver function test data from a 28-day repeat-dose toxicity study in rats.

Table 1: Hypothetical Mean Serum Chemistry Values in Rats Treated with **AZD1981** for 28 Days



Parameter	Control (Vehicle)	AZD1981 (Low Dose)	AZD1981 (Mid Dose)	AZD1981 (High Dose)
ALT (U/L)	45 ± 8	50 ± 10	75 ± 15	150 ± 30**
AST (U/L)	90 ± 12	95 ± 15	130 ± 20	250 ± 45**
ALP (U/L)	200 ± 30	210 ± 35	220 ± 40	230 ± 42
Total Bilirubin (mg/dL)	0.2 ± 0.05	0.22 ± 0.06	0.25 ± 0.07	0.28 ± 0.08

Data are

presented as

mean ± standard

deviation.

Statistical

significance is

denoted by

*p<0.05 and

**p<0.01

compared to the

control group.

This data is for

illustrative

purposes only.

Experimental Protocols

Protocol 1: Assessment of Liver Function in a 28-Day Rodent Toxicity Study

- Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
- Groups:
 - Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
 - Group 2: **AZD1981** Low dose



- Group 3: **AZD1981** Mid dose
- Group 4: AZD1981 High dose
- Dosing: Oral gavage, once daily for 28 consecutive days.
- Blood Sampling: Blood is collected via the tail vein or retro-orbital sinus on day 0 (baseline) and at termination (day 29).
- Biochemical Analysis: Serum is separated by centrifugation and analyzed for ALT, AST, alkaline phosphatase (ALP), and total bilirubin using a validated clinical chemistry analyzer.
- Histopathology: At termination, the liver is collected, weighed, and fixed in 10% neutral buffered formalin. Tissues are then processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.

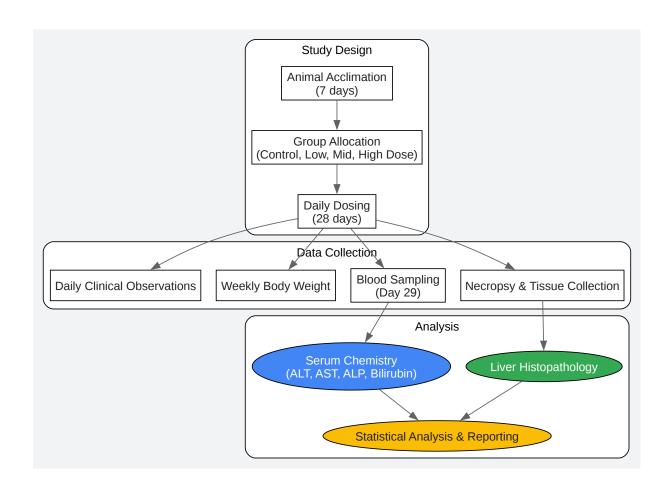
Mandatory Visualizations



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Caption: **AZD1981** blocks the PGD2-mediated activation of the CRTh2 receptor.





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